N-(4-chlorophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN5O2/c20-13-6-8-14(9-7-13)23-17(26)11-24-12-21-18-16(19(24)27)10-22-25(18)15-4-2-1-3-5-15/h1-10,12H,11H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGGXJDCYQVBSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide typically involves the condensation of 4-chlorobenzoyl chloride with 4-oxo-1-phenylpyrazolo[3,4-d]pyrimidine-5-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Halogen substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidine derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide involves the inhibition of key molecular targets and pathways involved in cell proliferation and survival. The compound has been shown to inhibit the activity of FLT3, a receptor tyrosine kinase involved in the regulation of cell growth and differentiation . Additionally, it induces caspase-3 activation, leading to apoptosis, and suppresses the activation of NF-κB and IL-6, which are involved in inflammation and cancer progression .
Comparison with Similar Compounds
Core Modifications
- Pyrazolo[3,4-d]pyrimidin-4-one vs. Quinoline/Chromenone Cores: The target compound’s pyrazolo-pyrimidine core is smaller and more rigid compared to quinoline (e.g., ) or chromenone (e.g., ) derivatives, which may limit its binding pocket compatibility but improve selectivity for compact enzyme active sites.
Substituent Effects
- Acetamide Chain Variations :
N-Methylation (e.g., ) reduces hydrogen-bonding capacity but enhances metabolic stability by blocking oxidative deamination.
Computational and Experimental Insights
- Docking Studies :
AutoDock4-based simulations () predict that the 4-chlorophenyl group in the target compound engages in hydrophobic interactions with kinase ATP-binding pockets, while the acetamide chain forms hydrogen bonds with conserved residues (e.g., Lys68 in JAK2). - Synthetic Accessibility : The target compound can be synthesized via nucleophilic substitution of α-chloroacetamides with pyrazolo-pyrimidine intermediates, as described for analogs in .
Biological Activity
N-(4-chlorophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention due to its diverse biological activities, particularly in the fields of oncology and pharmacology.
Structure and Synthesis
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C19H14ClN5O2 |
| IUPAC Name | This compound |
| CAS Number | 899752-81-9 |
The synthesis typically involves multi-step organic reactions, including the formation of the pyrazolo[3,4-d]pyrimidine core and subsequent acetylation processes. These steps are crucial for achieving the desired biological activity and structural integrity of the compound.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. One notable study investigated its effects on glioblastoma cell lines. The compound exhibited significant inhibitory activity against key kinases involved in tumor growth and survival pathways.
In vitro analysis demonstrated that this compound effectively inhibited the AKT2/PKBβ pathway, which is critical in glioma progression. The IC50 values for AKT2 inhibition were found to be approximately 12 μM, indicating potent kinase inhibitory activity . Furthermore, it was shown to induce apoptosis in cancer cells while maintaining low toxicity towards non-cancerous cells .
The mechanism by which this compound exerts its biological effects involves:
- Kinase Inhibition : The compound selectively inhibits specific kinases such as AKT2/PKBβ.
- Cell Signaling Modulation : By interfering with signaling pathways associated with cell proliferation and survival, it promotes apoptotic processes in cancer cells.
- Reduced Cytotoxicity : Its selective action minimizes damage to non-cancerous cells, making it a promising candidate for targeted cancer therapies .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- Study on Glioblastoma : A series of experiments demonstrated that this compound significantly inhibited glioma cell growth in both 2D cultures and 3D neurosphere models derived from patient samples. The compound showed a marked reduction in neurosphere formation at concentrations that were non-toxic to normal cells .
- Kinase Profiling : In a comprehensive screening involving 139 purified kinases, this compound displayed high specificity towards AKT2/PKBβ with low micromolar activity . This specificity is crucial for developing effective therapeutic agents with minimized side effects.
Q & A
Basic: What are the key synthetic routes for this compound, and what parameters critically influence yield and purity?
Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Formation of the pyrazolo[3,4-d]pyrimidine core via cyclization of precursors like pyrazole derivatives and chlorophenyl intermediates under reflux conditions in solvents such as ethanol or dichloromethane .
- Step 2: Introduction of the acetamide group through nucleophilic substitution or coupling reactions with α-chloroacetamides (e.g., 2-chloro-N-(4-chlorobenzyl)acetamide) .
- Critical Parameters:
- Temperature: Optimal ranges (e.g., 60–80°C) prevent side reactions .
- Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
- Catalysts: Use of bases like K₂CO₃ or NaH improves substitution rates .
Purification via column chromatography or recrystallization ensures >95% purity, confirmed by HPLC .
Advanced: How does the substitution pattern on aromatic rings modulate kinase inhibitory activity and selectivity?
Answer:
The chloro-phenyl and pyrazolo-pyrimidine moieties are critical for ATP-binding site interactions in kinases:
- Chlorine Substituent: Enhances binding affinity via hydrophobic interactions with kinase pockets (e.g., IC₅₀ values reduced by 40% compared to non-chlorinated analogs) .
- Phenyl Group at Position 1: Stabilizes the pyrazolo-pyrimidine core, improving structural rigidity and selectivity for tyrosine kinases over serine/threonine kinases .
- Methoxy Modifications: Introducing electron-donating groups (e.g., methoxy) on adjacent rings can alter metabolic stability but may reduce potency .
Methodology: Comparative molecular docking studies (e.g., using AutoDock Vina) and kinase profiling assays (e.g., KinomeScan) validate selectivity .
Basic: What spectroscopic techniques confirm the compound’s structural integrity, and what key features are observed?
Answer:
- ¹H/¹³C NMR:
- Pyrazolo-pyrimidine Core: Aromatic protons appear as doublets at δ 7.5–8.2 ppm .
- Acetamide Group: NH protons resonate as singlets at δ 10.1–10.4 ppm .
- IR Spectroscopy: Stretching vibrations at 1680–1700 cm⁻¹ confirm C=O groups in the pyrimidine and acetamide moieties .
- Mass Spectrometry: Molecular ion peaks (e.g., [M+H]⁺) match the theoretical molecular weight (e.g., ~407.9 g/mol) .
Advanced: How can contradictions in reported biological activities of analogs be systematically addressed?
Answer: Discrepancies often arise from:
- Assay Variability: Differences in cell lines (e.g., HeLa vs. MCF-7) or kinase isoforms .
- Substituent Effects: Minor structural changes (e.g., trifluoromethoxy vs. methoxy) drastically alter solubility and target engagement .
Resolution Strategies: - Standardized Protocols: Use uniform assay conditions (e.g., ATP concentration fixed at 1 mM) .
- Structure-Activity Relationship (SAR) Studies: Systematic variation of substituents (e.g., halogen vs. alkyl groups) to isolate contributing factors .
Advanced: What strategies improve bioavailability without compromising kinase inhibition efficacy?
Answer:
- Prodrug Design: Introduce hydrolyzable groups (e.g., phosphate esters) to enhance solubility, later cleaved in vivo .
- Formulation Optimization: Use nanoemulsions or liposomal carriers to improve intestinal absorption .
- Structural Modifications:
- Hydroxyethyl Groups: Increase water solubility (e.g., logP reduction from 3.2 to 2.5) while maintaining kinase binding .
- Glycosylation: Attach sugar moieties to leverage active transport mechanisms .
Validation: Pharmacokinetic studies in rodent models assess AUC (Area Under Curve) and half-life improvements .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
